molecular formula C26H22ClN5O3 B489579 2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-59-7

2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B489579
CAS No.: 540505-59-7
M. Wt: 487.9g/mol
InChI Key: UTROQLCJKQDSNM-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H22ClN5O3 and its molecular weight is 487.9g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds such as 1,2,4-triazole derivatives have been reported to inhibit sterol demethylase , a key enzyme in the biosynthesis of sterols in fungi.

Mode of Action

Similar compounds have been shown to bind to their target proteins via coordination, hydrogen bonding, and stacking interactions . These interactions can disrupt the normal function of the target protein, leading to the observed biological effects.

Biochemical Pathways

Inhibition of sterol demethylase, as seen with similar compounds , would disrupt the biosynthesis of sterols. This could affect the integrity of cellular membranes in fungi, leading to their death.

Result of Action

Similar compounds have been shown to exhibit remarkable inhibitory activities against certain fungi . For instance, they can inhibit spore germination and cause morphological changes in the mycelia .

Properties

IUPAC Name

2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O3/c1-15-22(25(34)29-20-9-5-6-10-21(20)35-2)23(16-11-13-17(33)14-12-16)32-26(28-15)30-24(31-32)18-7-3-4-8-19(18)27/h3-14,23,33H,1-2H3,(H,29,34)(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTROQLCJKQDSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.